2-(hydroxymethyl)-N-phenylpyrrolidine-1-carbothioamide
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Overview
Description
The compound “2-(hydroxymethyl)-N-phenylpyrrolidine-1-carbothioamide” likely contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. The “2-(hydroxymethyl)” indicates a -CH2OH group on the second carbon of the ring. The “N-phenyl” suggests a phenyl group (a ring of 6 carbon atoms, akin to benzene) attached to the nitrogen atom. The “carbothioamide” part implies the presence of a functional group that includes a carbonyl (C=O), a thiol (-SH), and an amide (-NH2 or -NHR or -NR2) group .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the pyrrolidine ring, the introduction of the hydroxymethyl and phenyl groups, and the creation of the carbothioamide group. The exact methods would depend on the starting materials and the specific conditions required .Molecular Structure Analysis
The molecular structure would be determined by the arrangement of these groups around the pyrrolidine ring. Techniques like NMR spectroscopy, X-ray crystallography, or computational chemistry might be used to analyze the structure .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the functional groups present. For instance, the hydroxymethyl group might be susceptible to oxidation, and the amide group could participate in condensation reactions .Physical And Chemical Properties Analysis
Properties like solubility, melting point, boiling point, and stability could be predicted based on the compound’s structure. For example, the presence of both polar (hydroxymethyl, carbothioamide) and nonpolar (phenyl) groups suggests the compound might have interesting solubility properties .Scientific Research Applications
Biological Activities and Applications
Chemotherapeutic Potential : Some derivatives of 2-(hydroxymethyl)-N-phenylpyrrolidine-1-carbothioamide, such as polymethoxylated 3-naphthyl-5-phenylpyrazoline-carbothioamide derivatives, have been investigated for their potential in treating colorectal cancers. These compounds showed promising cytotoxicity and inhibited cell cycle progression, triggering apoptosis through the caspase-mediated pathway, suggesting their potential as chemotherapeutic agents (Shin et al., 2016).
Antimicrobial Effects : Various studies have synthesized and evaluated the antimicrobial properties of carbothioamide derivatives. For example, 2-[(2-hydroxyphenyl)methylidene]hydrazine-1-carbothioamide and its metal complexes showed significant antibacterial and antifungal activity against various bacterial and fungal isolates (Sani & Yahaya, 2016). Additionally, novel pyrazole-1-carbothioamide derivatives have shown bactericidal activities against specific bacterial strains (Liu et al., 2007).
Antioxidant Properties : Certain thiosemicarbazones, which are structurally related to carbothioamides, have shown antioxidant activity. This suggests the potential of 2-(hydroxymethyl)-N-phenylpyrrolidine-1-carbothioamide derivatives in antioxidant applications, although specific studies on this compound were not found (Karaküçük-Iyidoğan et al., 2014).
Ribonucleotide Reductase Inhibition : A related compound, 2,2'-Bipyridyl-6-carbothioamide, has been studied for its inhibition of ribonucleotide reductase, a key enzyme in proliferating cells, demonstrating potential for antitumor activity (Nocentini & Barzi, 1997).
Chemical and Physical Properties
NMR Spectral Assignments : The NMR spectral data of derivatives of 2-(hydroxymethyl)-N-phenylpyrrolidine-1-carbothioamide, such as polymethoxylated diphenylnaphthylpyrazolinyl-1-carbothioamides, have been reported. This information is crucial for the identification of newly synthesized or isolated derivatives (Jung et al., 2016).
Synthetic Methods : Studies have developed synthetic methods for related compounds, which could be applicable to 2-(hydroxymethyl)-N-phenylpyrrolidine-1-carbothioamide. For instance, a rapid synthetic method was established for bromo-4-isobutyloxyphenyl carbothioamide, an intermediate in biologically active compounds (Wang et al., 2016).
Solubility Studies : The solubility of carbothioamide derivatives in various solvents has been measured, providing important data for the formulation and application of these compounds in different environments (Shakeel et al., 2014).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-(hydroxymethyl)-N-phenylpyrrolidine-1-carbothioamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2OS/c15-9-11-7-4-8-14(11)12(16)13-10-5-2-1-3-6-10/h1-3,5-6,11,15H,4,7-9H2,(H,13,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJESMJVNEOYCAP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=S)NC2=CC=CC=C2)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(hydroxymethyl)-N-phenylpyrrolidine-1-carbothioamide |
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